1,1'-{7-[(But-2-yn-1-yl)oxy]hepta-1,3-diene-6,6-diyl}dibenzene
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Overview
Description
1,1’-{7-[(But-2-yn-1-yl)oxy]hepta-1,3-diene-6,6-diyl}dibenzene is a complex organic compound characterized by its unique structure, which includes a but-2-yn-1-yl group and a hepta-1,3-diene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{7-[(But-2-yn-1-yl)oxy]hepta-1,3-diene-6,6-diyl}dibenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the But-2-yn-1-yl Group: This step involves the reaction of an appropriate alkyne with a suitable halide under basic conditions to form the but-2-yn-1-yl group.
Introduction of the Hepta-1,3-diene Moiety: This step involves the formation of the hepta-1,3-diene moiety through a series of reactions, including aldol condensation and subsequent dehydration.
Coupling of the Two Moieties: The final step involves the coupling of the but-2-yn-1-yl group with the hepta-1,3-diene moiety under specific reaction conditions, such as the use of a palladium catalyst in a cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-{7-[(But-2-yn-1-yl)oxy]hepta-1,3-diene-6,6-diyl}dibenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the alkyne and diene moieties.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alkanes or alkenes.
Scientific Research Applications
1,1’-{7-[(But-2-yn-1-yl)oxy]hepta-1,3-diene-6,6-diyl}dibenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,1’-{7-[(But-2-yn-1-yl)oxy]hepta-1,3-diene-6,6-diyl}dibenzene involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- N-(But-3-yn-1-yl)-2-(((2-oxo-2H-chromen-7-yl)oxy)methyl)acrylamide
- Carbonic acid, but-2-yn-1-yl octadecyl ester
Uniqueness
1,1’-{7-[(But-2-yn-1-yl)oxy]hepta-1,3-diene-6,6-diyl}dibenzene is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
835596-58-2 |
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Molecular Formula |
C23H24O |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(1-but-2-ynoxy-2-phenylhepta-4,6-dien-2-yl)benzene |
InChI |
InChI=1S/C23H24O/c1-3-5-13-18-23(20-24-19-6-4-2,21-14-9-7-10-15-21)22-16-11-8-12-17-22/h3,5,7-17H,1,18-20H2,2H3 |
InChI Key |
BKISAHWAEFHHMK-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCOCC(CC=CC=C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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